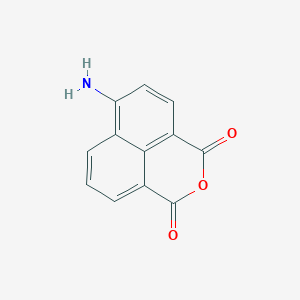

4-Amino-1,8-naphthalic anhydride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7564. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

8-amino-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXHMCMCFSNKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215229 | |

| Record name | 4-Aminonaphthalene-1,8-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6492-86-0 | |

| Record name | 4-Amino-1,8-naphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6492-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminonaphthalene-1,8-dicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006492860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6492-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminonaphthalene-1,8-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1,8-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Amino-1,8-naphthalic anhydride

CAS Number: 6492-86-0

This technical guide provides an in-depth overview of 4-Amino-1,8-naphthalic anhydride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document outlines its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly in the development of fluorescent probes and therapeutic agents.

Core Properties and Data

This compound, also known as 6-Aminobenzo[de]isochromene-1,3-dione, is a stable, yellow powder.[1][2] Its core structure, featuring a naphthalimide backbone with an amino group, serves as a versatile scaffold for synthesizing a wide array of derivatives with diverse photophysical and biological properties.[3][4]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 6492-86-0 | [1][5][6] |

| Molecular Formula | C₁₂H₇NO₃ | [1][5] |

| Molecular Weight | 213.19 g/mol | [1][5] |

| Melting Point | 360 °C | [1] |

| Boiling Point | 501.4 ± 33.0 °C (Predicted) | [1] |

| Density | 1.105 g/mL at 25 °C | [1] |

| Purity | ≥95% (Assay) | |

| Appearance | Powder | [1] |

| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. The following protocols are detailed based on established methodologies.

Protocol 1: Three-Step Synthesis from Acenaphthene

A common and optimized laboratory-scale synthesis involves a three-step reaction sequence: nitration, oxidation, and reduction, starting from acenaphthene.[3] This method is advantageous for its potential to improve yield and reduce synthesis costs for large-scale preparation.[3]

Experimental Workflow: Synthesis from Acenaphthene

Caption: Multi-step synthesis of this compound.

Methodology:

-

Nitration of Acenaphthene:

-

Dissolve 3.00 g (19.48 mmol) of acenaphthene in 40 mL of glacial acetic acid in a three-necked flask with stirring.[3]

-

After dissolution (approx. 1 hour), slowly add a mixture of 14 mL of nitric acid and glacial acetic acid (1:1 v/v) dropwise over 30 minutes.[3]

-

Maintain the reaction at a controlled temperature for 1 hour.[3]

-

Filter the reaction mixture and wash the precipitate with water until neutral to obtain 5-nitro-acenaphthene.[3] The yield for this step can reach up to 92.16%.[3]

-

-

Oxidation to 4-Nitro-1,8-naphthalic anhydride:

-

Reduction to this compound:

-

Method A (with SnCl₂): Add 5 mL of anhydrous ethanol and 0.67 g (2.75 mmol) of the nitro-anhydride mixture to a 50 mL three-necked flask.[3] In a separate beaker, dissolve 3.10 g (13.74 mmol) of SnCl₂·2H₂O in 2 mL (2.36 g, 24.00 mmol) of concentrated HCl.[3] Add the SnCl₂ solution to the flask and react.[3] Wash the resulting precipitate with water, alcohol, and acetone.[3]

-

Method B (with H₂/Pd-C): Transfer 1.26 g (5.20 mmol) of 4-nitro-1,8-naphthalic anhydride to a three-necked round bottom flask and dissolve in 165 mL of acetonitrile.[2] Add 0.18 g of Palladium on activated carbon (Pd/C).[2] Stir the solution under a hydrogen (H₂) atmosphere for 72 hours at room temperature.[2]

-

Purify the crude product via filtration and rotary evaporation to yield the final product (yields up to 98%).[2]

-

Protocol 2: Synthesis from 4-Azido-1,8-naphthalenedicarboxylic anhydride

Methodology:

-

Dissolve 1.8 g (7.6 mmol) of 4-Azido-1,8-naphthalenedicarboxylic anhydride in 100 mL of acetonitrile.[1][2]

-

Add 6.5 g (41 mmol) of sodium sulfide to the solution.[1][2]

-

After cooling to room temperature, pour the mixture into ice water.[1][2]

-

Collect the precipitate by filtration and dry under vacuum to yield the target product as a yellow solid (1.3 g, 80% yield).[1][2]

Applications in Research and Drug Development

This compound is a crucial intermediate for synthesizing 1,8-naphthalimide derivatives, which are extensively studied for their applications in chemistry, biology, and medicine due to their high stability, significant Stokes shifts, and high fluorescence quantum yields.[3][4]

Logical Pathway: Applications of this compound

Caption: Application pathways originating from this compound.

Fluorescent Dyes and Molecular Probes

The amino group at the C-4 position of the naphthalimide structure results in yellow compounds with green fluorescence.[8] This property makes its derivatives highly valuable as:

-

Fluorescent Dyes: Used in daylight fluorescent pigments and for dyeing textile and polymeric materials.[8][9]

-

Molecular Probes: Synthesized derivatives can detect organic small molecules, trace element ions, and biomolecules, leveraging their high sensitivity and low detection limits.[3][8] This has promising applications in diagnosing diseases like cancer.[3]

Drug Development and Therapeutic Agents

The 1,8-naphthalimide scaffold is a pharmacophore of interest in medicinal chemistry. Derivatives have shown a wide range of pharmaceutical activities.[3]

-

Anticancer Agents: 4-Amino-1,8-naphthalimide itself has been identified as a novel and potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[10] As a PARP inhibitor, it can potentiate the effects of DNA-damaging agents and radiotherapy, acting as a radiation sensitizer.[10] Studies show it is about 1000-fold more potent in living cells than the well-known PARP inhibitor 3-aminobenzamide.[10]

-

Antiviral and Antimicrobial Agents: Structural modifications of the naphthalimide core have led to the development of compounds with antiviral and antimicrobial properties.[4][9]

Material Science

Derivatives of this compound are explored for their use in advanced materials, including:

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields make them suitable as emitters in OLEDs.[4][9]

-

Liquid-Crystal Displays: Employed as fluorescent dichroic dyes.[8]

This guide underscores the significance of this compound as a foundational molecule in the fields of materials science and drug discovery, offering a versatile platform for the development of novel functional materials and therapeutic interventions.

References

- 1. This compound CAS#: 6492-86-0 [m.chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. clausiuspress.com [clausiuspress.com]

- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. 6492-86-0 this compound AKSci Y3249 [aksci.com]

- 7. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]

- 8. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Properties of 4-Amino-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core spectral properties of 4-Amino-1,8-naphthalic anhydride, a key intermediate in the synthesis of fluorescent probes and materials. The document details its characteristic absorption, emission, nuclear magnetic resonance, and infrared spectral data. Comprehensive experimental protocols for acquiring this spectral data are provided, alongside a logical workflow for the complete spectral characterization of the compound. This guide is intended to be a valuable resource for researchers and professionals utilizing this compound in drug development and other scientific applications.

Introduction

This compound is a pivotal chemical compound, serving as a foundational building block for a wide array of naphthalimide-based fluorescent dyes. These dyes are of significant interest in the fields of cell biology, drug discovery, and materials science due to their advantageous photophysical properties, including high fluorescence quantum yields, good photostability, and environmentally sensitive emission spectra.[1] A thorough understanding of the spectral characteristics of the parent anhydride is crucial for the rational design and synthesis of novel functional derivatives. This guide summarizes the key spectral data and provides detailed methodologies for their acquisition.

Workflow for Spectral Characterization

A systematic approach is essential for the comprehensive spectral characterization of this compound. The following workflow outlines the key steps from sample preparation to data interpretation.

Caption: Workflow for the spectral characterization of this compound.

UV-Visible Absorption and Fluorescence Properties

The electronic absorption and emission spectra of this compound and its derivatives are characterized by a strong dependence on solvent polarity, a phenomenon known as solvatochromism. The amino group at the 4-position acts as an electron-donating group, leading to an intramolecular charge transfer (ICT) character in the excited state.[2] This results in a significant red-shift of the emission maximum in more polar solvents.

Quantitative Data

While extensive data is available for naphthalimide derivatives, the data for the parent anhydride is less reported. The following table summarizes typical absorption and emission characteristics, primarily based on data from its derivatives and related compounds.

| Spectral Property | Solvent | Wavelength (nm) | Notes |

| Absorption Maxima (λmax) | DMSO | ~402 | Attributed to the Intramolecular Charge Transfer (ICT) band.[2] |

| DMSO | ~284 | Attributed to the naphthalic ring π→π* transition.[2] | |

| Ethanol | ~244 | Blue-shifted in less polar solvents compared to DMSO.[2] | |

| 1-Butanol | ~220 | Further blue-shifted in non-polar solvents.[2] | |

| Emission Maxima (λem) | DMSO | ~529 | Significant red-shift in polar aprotic solvents.[3] |

| DMF | ~529 | Similar emission to DMSO.[3] | |

| Dichloromethane | ~495 | Blue-shifted in less polar solvents.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. The following tables provide the assigned proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.69 | d | 8.4 | H-5 |

| 8.43 | d | 7.2 | H-2 |

| 8.19 | d | 8.5 | H-7 |

| 7.79 | s | - | -NH₂ |

| 7.69 | t | 7.8 | H-6 |

| 6.88 | d | 8.5 | H-3 |

Data sourced from a study on the synthesis of this compound, with assignments based on the provided spectrum in DMSO-d₆.[4]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 162.50 | C=O |

| 160.81 | C=O |

| 154.40 | C-4 |

| 136.39 | C-8a |

| 133.51 | C-5 |

| 133.08 | C-6 |

| 131.18 | C-4a |

| 124.88 | C-2 |

| 119.80 | C-8 |

| 118.76 | C-7 |

| 109.21 | C-1a |

| 102.72 | C-3 |

Data sourced from a study on the synthesis of this compound, with assignments based on the provided spectrum in DMSO-d₆.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The key vibrational modes are summarized in the table below.

FTIR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3472, 3366 | N-H stretching | Primary Amine (-NH₂) |

| 1757, 1688 | C=O stretching | Anhydride Carbonyls |

| ~1636 | N-H bending | Primary Amine (-NH₂) |

| ~1580 | C=C stretching | Aromatic Ring |

| ~1346 | C-N stretching | Aryl-Amine |

| ~1260 | C-O-C stretching | Anhydride |

Note: Peak positions are approximate and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific instrument used. Data is compiled from spectra of 4-amino-naphthalimide derivatives.[5]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented in this guide.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in various solvents.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity solvent such as DMSO. From this stock, prepare a series of dilutions in the desired spectroscopic grade solvents (e.g., DMSO, ethanol, dichloromethane) to a final concentration of approximately 10-20 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent to be used for the sample measurement and record a baseline correction.

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a wavelength range from approximately 200 nm to 600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the path length and concentration are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λem) and observe the solvatochromic shift.

Methodology:

-

Solution Preparation: Use the same dilute solutions prepared for UV-Vis spectroscopy (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects).

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement:

-

Set the excitation wavelength to one of the absorption maxima (e.g., ~400 nm).

-

Scan the emission spectrum over a range starting approximately 20 nm above the excitation wavelength to about 700 nm.

-

Record the emission maximum (λem).

-

-

Quantum Yield (Optional): The fluorescence quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or coumarin 153 in acetonitrile) using the comparative method.[5]

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous peak assignments.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FTIR Spectroscopy

Objective: To identify the key functional groups via their vibrational frequencies.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind approximately 1-2 mg of this compound with about 100-200 mg of the dried KBr. The mixture should be ground to a very fine, homogenous powder.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent pellet.

-

-

Measurement:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations and functional groups.

Conclusion

This guide has provided a detailed summary of the core spectral properties of this compound, a compound of significant interest in the development of fluorescent probes. The tabulated data for UV-Vis absorption, fluorescence emission, ¹H and ¹³C NMR, and FTIR, coupled with the detailed experimental protocols, offer a comprehensive resource for researchers. The provided workflow and diagrams aim to facilitate a systematic and thorough spectral characterization, which is fundamental for the quality control and downstream applications of this versatile chemical intermediate.

References

Unveiling the Solid-State Architecture of 4-Amino-1,8-naphthalic Anhydride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural and chemical properties of 4-Amino-1,8-naphthalic anhydride, a key intermediate in the synthesis of fluorescent dyes and functional materials. Tailored for researchers, scientists, and professionals in drug development, this document collates available crystallographic, spectroscopic, and synthetic data to illuminate the molecule's solid-state characteristics and potential applications.

Core Molecular Structure and Physicochemical Properties

This compound (C₁₂H₇NO₃) is a planar, polycyclic aromatic compound. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, extensive data from its parent compound, 1,8-naphthalic anhydride, and various 4-amino-1,8-naphthalimide derivatives provide a strong basis for understanding its molecular geometry and packing behavior. The core structure consists of a naphthalene backbone fused with a cyclic anhydride group, and an amino substituent at the C4 position. This amino group significantly influences the electronic properties and intermolecular interactions of the molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇NO₃ | [1][2] |

| Molecular Weight | 213.19 g/mol | [1][2] |

| CAS Number | 6492-86-0 | [1][2][3][4] |

| Appearance | Yellow to brown solid/powder | [3] |

| Melting Point | >360 °C | [3] |

| Density | 1.105 g/mL at 25 °C | [3][4] |

| SMILES | Nc1ccc2C(=O)OC(=O)c3cccc1c23 | [2] |

| InChI | 1S/C12H7NO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H,13H2 | [2] |

Expected Crystal Packing and Intermolecular Interactions

Based on the crystal structures of related 1,8-naphthalimide derivatives, the solid-state arrangement of this compound is expected to be dominated by a combination of π-π stacking and hydrogen bonding interactions. The planar naphthalene cores are likely to arrange in offset face-to-face or edge-to-face stacks, a common feature in aromatic compounds that contributes to crystal stability.

The presence of the amino group introduces the potential for intermolecular hydrogen bonds of the N-H···O type, where the amino protons act as hydrogen bond donors and the carbonyl oxygens of the anhydride group on adjacent molecules act as acceptors. These interactions would likely form extended networks, further stabilizing the crystal lattice.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reduction of 4-nitro-1,8-naphthalic anhydride. Another route proceeds via the reaction of 4-azido-1,8-naphthalenedicarboxylic anhydride with a reducing agent.

Protocol 1: Reduction of 4-Nitro-1,8-naphthalic anhydride

This protocol outlines a typical laboratory-scale synthesis.

Materials:

-

4-nitro-1,8-naphthalic anhydride

-

Acetonitrile

-

Palladium on activated carbon (10%)

-

Hydrogen gas

-

Celite

Procedure:

-

Dissolve 4-nitro-1,8-naphthalic anhydride in acetonitrile in a three-necked round bottom flask.

-

Add palladium on activated carbon to the solution.

-

Seal the flask, evacuate, and then introduce hydrogen gas.

-

Stir the solution under a hydrogen atmosphere at room temperature for 72 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the purified this compound as a yellow solid.

Protocol 2: From 4-Azido-1,8-naphthalenedicarboxylic anhydride

Materials:

-

4-Azido-1,8-naphthalenedicarboxylic anhydride

-

Acetonitrile

-

Sodium sulfide

-

Ice water

Procedure:

-

Dissolve 4-azido-1,8-naphthalenedicarboxylic anhydride in acetonitrile.[3][4]

-

Heat the reaction mixture to 60 °C and maintain for 10 hours.[3][4]

-

After the reaction is complete, cool the mixture to room temperature.[3][4]

-

Slowly pour the cooled mixture into ice water to precipitate the product.[3][4]

-

Collect the precipitate by filtration and dry under vacuum to obtain 4-amino-1,8-naphthalenedicarboxylic anhydride as a yellow solid (approximately 80% yield).[3][4]

Spectroscopic Data

While detailed crystallographic data is elusive, spectroscopic information provides insight into the molecular structure.

| Spectroscopic Data | Details |

| ¹H NMR (400 MHz, d₆-DMSO) | δ 6.88 (d, J=8 Hz, 1H), 7.69 (t, J=7 Hz, 1H), 7.79 (s, 2H), 8.19 (d, J=8 Hz, 1H), 8.44 (dd, J=1,7 Hz, 1H), 8.70 (dd, J=1,8 Hz, 1H) |

| ¹³C NMR | Data not explicitly found in the search results. |

| Infrared (IR) | Data not explicitly found in the search results. Characteristic peaks would include N-H stretching, C=O stretching (anhydride), and aromatic C-H and C=C stretching. |

| UV-Vis Absorption | The lowest absorption band is around 450 nm, attributed to a charge-transfer transition. |

| Fluorescence Emission | Emission is solvent-dependent, ranging from 514-536 nm in nonpolar solvents to 590-640 nm in polar solvents and in the solid state. |

Applications and Future Directions

This compound is a valuable building block in the synthesis of a wide range of 1,8-naphthalimide derivatives. These derivatives are extensively used as:

-

Fluorescent Dyes and Pigments: Their strong fluorescence and photostability make them suitable for various applications, including textiles, plastics, and coatings.

-

Molecular Probes: Functionalized naphthalimides are employed as fluorescent sensors for detecting ions and biomolecules.

-

Organic Electronics: The photophysical properties of these compounds are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

The development of a definitive single-crystal structure of this compound would be a valuable contribution to the field, enabling a more precise understanding of its solid-state properties and facilitating the rational design of new materials with tailored functionalities. Further investigation into its potential biological activities, given the broad bio-applications of naphthalimide derivatives, could also open new avenues for research in medicinal chemistry and drug development.

References

A Technical Guide to the Synthesis and Characterization of 4-Amino-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-1,8-naphthalic anhydride, an important intermediate in the development of fluorescent dyes, probes, and potential antitumor agents. This document details established synthetic routes, experimental protocols, and key characterization data to support researchers in the fields of medicinal chemistry, materials science, and drug development.

Physicochemical Properties

This compound is a yellow solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 213.19 g/mol | [1][2][3][4] |

| Melting Point | 360 °C | [1][2] |

| Boiling Point | 501.4±33.0 °C (Predicted) | [1][2] |

| Density | 1.105 g/mL at 25 °C | [1][2] |

| CAS Number | 6492-86-0 | [1][2][3][4] |

Synthetic Routes

Several synthetic pathways for this compound have been reported. The primary methods involve the reduction of a nitro-substituted precursor or a multi-step synthesis from acenaphthene.

Synthesis from 4-Nitro-1,8-naphthalic Anhydride

A common and high-yielding method involves the reduction of 4-nitro-1,8-naphthalic anhydride.

Caption: Synthesis of this compound via reduction.

Experimental Protocol:

-

Dissolve 4-nitro-1,8-naphthalic anhydride (1.26 g, 5.20 mmol) in 165 mL of acetonitrile in a three-necked round bottom flask until a brown-red solution is formed.[5]

-

Add palladium on activated carbon (0.18 g) to the flask.[5]

-

Seal the flask, evacuate it, and then introduce hydrogen gas (H₂).[5]

-

Stir the solution under an H₂ atmosphere for 72 hours at room temperature and atmospheric pressure.[5]

-

After the reaction is complete, reflux the crude product in 250 mL of acetone and filter the hot solution to remove the palladium catalyst.[5]

-

Repeat the acetone reflux and filtration process until all the crude product is dissolved.[5]

-

Filter the combined acetone solution through Celite and remove the solvent via rotary evaporation to yield the purified product as a yellow solid (1.11 g, 98% yield).[5]

Three-Step Synthesis from Acenaphthene

An alternative route utilizes acenaphthene as the starting material, proceeding through nitration, oxidation, and subsequent reduction steps.[6]

Caption: Multi-step synthesis from acenaphthene.

Experimental Protocols:

-

Nitration:

-

Add 40 mL of glacial acetic acid and 3.00 g (19.48 mmol) of acenaphthene to a 250 mL three-necked flask with stirring.[6]

-

Stir for 1 hour to dissolve and then slowly add a mixture of 14 mL of nitric acid and glacial acetic acid (1:1 v/v) dropwise over 30 minutes at a controlled temperature.[6]

-

Maintain the reaction at the chosen temperature for 1 hour.[6]

-

Filter the mixture and wash the precipitate with water until neutral to obtain 5-nitroacenaphthene. The reported yield is up to 92.16%.[6]

-

-

Oxidation: The specific conditions for the oxidation of 5-nitroacenaphthene to 4-nitro-1,8-naphthalic anhydride were optimized for factors like the amount of oxidant and reflux time, achieving a yield of up to 59.49%.[6]

-

Reduction:

-

To a 50 mL three-necked flask, add 5 mL of anhydrous ethanol and 0.67 g (2.75 mmol) of the nitro-intermediate.[6]

-

In a separate beaker, dissolve 3.10 g (13.74 mmol) of SnCl₂·2H₂O in 2 mL of concentrated HCl.[6]

-

Add the SnCl₂ solution to the flask and stir.[6]

-

After the reaction, wash the precipitate with water, alcohol, and acetone to yield the crude product. The reported yield is up to 77.47%.[6]

-

Purify the product by column chromatography.[6]

-

Synthesis from 4-Azido-1,8-naphthalenedicarboxylic anhydride

A high-yield synthesis can also be achieved starting from an azido precursor.

Experimental Protocol:

-

Dissolve 4-Azido-1,8-naphthalenedicarboxylic anhydride (1.8 g, 7.6 mmol) in 100 mL of acetonitrile.[1][5]

-

Heat the reaction mixture to 60 °C and maintain this temperature for 10 hours.[1][5]

-

After completion, cool the mixture to room temperature and pour it into ice water.[1][5]

-

Collect the precipitate by filtration and dry it under a vacuum to obtain 4-amino-1,8-naphthalenedicarboxylic anhydride as a yellow solid (1.3 g, 80% yield).[1][5]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | (400 MHz, d₆-DMSO) δ 6.88 (d, J=8 Hz, 1H), 7.69 (t, J=7 Hz, 1H), 7.79 (s, 2H), 8.19 (d, J=8 Hz, 1H), 8.44 (dd, J=1,7 Hz, 1H), 8.70 (dd, J=1,8 Hz, 1H).[5] |

| ¹³C NMR | Data has been reported for structural confirmation.[6] |

| FT-IR | Characteristic peaks for the amino group (N-H stretching) and anhydride carbonyl groups (C=O stretching) are expected.[7] |

| MS (ESI) | The molecular ion peak corresponding to the molecular weight of 213.19 is expected for structural confirmation.[6] |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of the synthesized compound.

Applications

This compound serves as a critical building block for the synthesis of a wide range of naphthalimide derivatives.[8] These derivatives are extensively used as:

-

Fluorescent Dyes and Probes: Their inherent fluorescence properties make them valuable in various imaging and sensing applications.[6]

-

Antitumor Agents: Certain naphthalimide derivatives have shown promising anticancer activity.[6]

-

Advanced Materials: They are used in the development of fluorescent polymers and other materials with specific optical properties.[8]

This guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and research objectives.

References

- 1. This compound CAS#: 6492-86-0 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 4-氨基-1,8-萘二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. clausiuspress.com [clausiuspress.com]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

Determining the Fluorescence Quantum Yield of 4-Amino-1,8-naphthalic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 4-amino-1,8-naphthalic anhydride. It is designed to equip researchers with the necessary information to perform accurate and reliable quantum yield measurements, a critical parameter in the characterization of fluorescent molecules for various applications, including drug development and bio-imaging.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a desirable characteristic for fluorescent probes and labels.

The determination of quantum yield can be performed using two primary methods: the absolute method and the relative method. The absolute method directly measures the number of emitted and absorbed photons using specialized equipment like an integrating sphere. The relative method, which is more commonly employed due to its accessibility, compares the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. This guide will focus on the widely used relative quantum yield determination method.

The Relative Quantum Yield Method

The relative method for determining fluorescence quantum yield is based on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength and are measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.

The following equation is used to calculate the quantum yield of the sample (Φ_X) relative to a standard (Φ_S):

Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X / n_S)²

Where:

-

Φ_X is the quantum yield of the sample.

-

Φ_S is the quantum yield of the standard.

-

I_X is the integrated fluorescence intensity of the sample.

-

I_S is the integrated fluorescence intensity of the standard.

-

A_X is the absorbance of the sample at the excitation wavelength.

-

A_S is the absorbance of the standard at the excitation wavelength.

-

n_X is the refractive index of the solvent used for the sample.

-

n_S is the refractive index of the solvent used for the standard.

Data Presentation: Photophysical Properties

For the determination of the quantum yield of this compound, a suitable reference standard is required. Quinine sulfate, dissolved in 0.1 M sulfuric acid (H₂SO₄), is a widely accepted and well-characterized fluorescence standard with a known quantum yield in the blue-violet spectral region, making it a suitable choice for this application.

The following table summarizes the necessary photophysical data for this compound (sample) and quinine sulfate (standard). Note that the data for this compound is based on a closely related analog, 4-hydroxy-3-amino-1,8-naphthalic anhydride, due to the limited availability of specific data for the parent compound in the literature.

| Compound | Solvent | Excitation λ (nm) | Absorbance Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Refractive Index (n) |

| This compound (Sample) | Ethanol | ~340 | ~338[1][2] | ~375[1][2] | To be determined | 1.361 |

| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 350 | ~350 | ~450 | 0.55 - 0.60 | ~1.33 |

Experimental Protocols

This section outlines the detailed experimental methodology for determining the fluorescence quantum yield of this compound using the relative method with quinine sulfate as the standard.

Materials and Instrumentation

-

This compound

-

Quinine sulfate dihydrate

-

Ethanol (spectroscopic grade)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

UV-Vis Spectrophotometer

-

Fluorometer (Spectrofluorometer)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Preparation of Solutions

Standard Solution (Quinine Sulfate in 0.1 M H₂SO₄):

-

Prepare a 0.1 M H₂SO₄ solution by carefully adding the required amount of concentrated H₂SO₄ to deionized water.

-

Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ with an absorbance of approximately 0.1 at 350 nm.

-

From the stock solution, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at 350 nm.

Sample Solution (this compound in Ethanol):

-

Prepare a stock solution of this compound in spectroscopic grade ethanol with an absorbance of approximately 0.1 at its absorption maximum (~338 nm).

-

From the stock solution, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

Measurement Procedure

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra of all standard and sample solutions using the respective solvents as blanks.

-

Determine the absorbance values at the chosen excitation wavelength (e.g., 350 nm for quinine sulfate and ~340 nm for the sample). Ensure that the absorbance values are within the linear range of the spectrophotometer (typically below 0.1 to minimize inner filter effects).

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to the chosen value.

-

Record the fluorescence emission spectra for all standard and sample solutions. The emission range should cover the entire fluorescence band of each compound.

-

Use the same experimental settings (e.g., excitation and emission slit widths, scan speed, and detector voltage) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each standard and sample solution.

-

Create a plot of integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope of the linear fit for both plots. The slope represents the term (I/A) in the quantum yield equation.

-

Calculate the quantum yield of the this compound sample using the formula provided in Section 2.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the relative fluorescence quantum yield.

Caption: Experimental workflow for relative quantum yield determination.

Signaling Pathway and Logical Relationships

The determination of fluorescence quantum yield is a critical step in a larger workflow for characterizing and utilizing fluorescent molecules in research and development. The following diagram illustrates the logical relationship between quantum yield determination and subsequent applications.

Caption: Logical relationship of quantum yield in fluorescent probe development.

Conclusion

This technical guide has provided a detailed protocol for the determination of the fluorescence quantum yield of this compound using the relative method. By following the outlined procedures for solution preparation, spectroscopic measurements, and data analysis, researchers can obtain reliable and accurate quantum yield values. The accurate determination of this key photophysical parameter is essential for the rational design and application of fluorescent molecules in diverse scientific fields, including the development of novel therapeutics and advanced imaging agents.

References

Unveiling the Solvent-Dependent Photophysics of 4-Amino-1,8-naphthalic Anhydride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The profound sensitivity of 4-Amino-1,8-naphthalic anhydride and its derivatives to their local environment has positioned them as invaluable tools in a multitude of scientific disciplines, including the development of fluorescent probes and sensors. Their remarkable solvatochromic behavior, characterized by a pronounced shift in their absorption and emission spectra in response to changes in solvent polarity, is a key feature that underpins their utility. This technical guide provides an in-depth exploration of the core principles governing this phenomenon, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and related fields.

The Foundation of Solvatochromism in 4-Amino-1,8-naphthalimide Derivatives

The solvatochromic properties of 4-amino-1,8-naphthalimide derivatives are primarily attributed to an intramolecular charge transfer (ICT) mechanism.[1][2] The 1,8-naphthalimide core acts as an electron-accepting moiety, while the amino group at the 4-position serves as an electron donor. Upon photoexcitation, there is a significant redistribution of electron density from the amino group to the naphthalimide ring system. This leads to a substantial increase in the dipole moment of the excited state compared to the ground state.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential stabilization lowers the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in the fluorescence emission spectrum.[3][4] Conversely, in nonpolar solvents, the energy gap is larger, leading to a hypsochromic (blue) shift. This pronounced solvent-dependent fluorescence is a hallmark of positive solvatochromism.[3][4]

The extent of this solvatochromic shift is influenced by the nature of the substituent on the amino group and the overall molecular structure, which can modulate the efficiency of the ICT process.[1]

Quantitative Analysis of Solvatochromic Behavior

The photophysical properties of 4-amino-1,8-naphthalimide derivatives have been extensively studied in a range of solvents with varying polarities. The following tables summarize key quantitative data from the literature, providing a comparative overview of their absorption and emission characteristics.

Table 1: Photophysical Properties of Selected 4-Amino-1,8-naphthalimide Derivatives in Various Solvents

| Derivative | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (Δν, cm-1) | Fluorescence Quantum Yield (ΦF) |

| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Hexane | - | 460 | - | - |

| Methanol | - | 538 | - | - | |

| 3-Amino-N-propyl-1,8-naphthalimide (3APNI) | Hexane | - | 429 | - | - |

| Methanol | - | 564 | - | - | |

| Piperidine-substituted naphthalimide (Compound 7) | Toluene | - | 495.5 | - | - |

| DMF | - | 536 | - | - | |

| Dioxane | 402 | - | - | 0.821 | |

| Acetonitrile | - | - | - | 0.106 | |

| Piperidine-substituted naphthalimide (Compound 8) | Toluene | - | - | - | 0.453 |

| DCM | - | - | - | 0.530 | |

| DMSO | - | - | - | 0.003 |

Data compiled from various sources.[3][5] Note that a comprehensive dataset for a single derivative across a wide range of solvents is often spread across multiple publications.

Experimental Protocols for Characterizing Solvatochromism

The investigation of solvatochromic behavior relies on standard spectroscopic techniques, primarily UV-Vis absorption and fluorescence spectroscopy.

Synthesis of 4-Amino-1,8-naphthalimide Derivatives

A common synthetic route involves a two-step process:[6][7]

-

Condensation: 4-Chloro-1,8-naphthalic anhydride is reacted with a primary amine in a suitable solvent like 1,4-dioxane or 2-methoxyethanol under reflux to yield the corresponding 4-chloro-1,8-naphthalimide.[6][7]

-

Nucleophilic Substitution: The chlorine atom at the 4-position is subsequently displaced by a primary or secondary amine to introduce the desired amino functionality.[6][7]

Caption: General synthetic workflow for 4-Amino-1,8-naphthalimide derivatives.

UV-Vis Absorption and Fluorescence Spectroscopy

a. Sample Preparation:

-

Prepare stock solutions of the 4-amino-1,8-naphthalimide derivative in a high-purity solvent (e.g., spectroscopic grade).

-

For measurements in different solvents, prepare dilute solutions (typically in the micromolar range, e.g., 1 x 10-5 M) to avoid aggregation and inner filter effects.[8][9]

-

Ensure all solvents are of spectroscopic grade to minimize interference from impurities.

b. Instrumentation:

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer is typically used to record the absorption spectra. The instrument should be capable of scanning the desired wavelength range (e.g., 200-800 nm).

-

Fluorometer (Fluorescence Spectrophotometer): A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

c. Data Acquisition:

-

Absorption Spectra: Record the absorption spectrum of the sample solution against a solvent blank. The wavelength of maximum absorption (λabs) is a key parameter.

-

Fluorescence Spectra:

-

Set the excitation wavelength (λex) at or near the λabs.

-

Scan the emission monochromator over a suitable wavelength range to record the fluorescence emission spectrum. The wavelength of maximum emission (λem) is determined.

-

To determine the fluorescence quantum yield (ΦF), a comparative method is often employed using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or 9,10-diphenylanthracene in cyclohexane).[8]

-

Caption: Experimental workflow for characterizing solvatochromic behavior.

Data Analysis: The Lippert-Mataga Plot

The Lippert-Mataga equation provides a quantitative relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and the solvent polarity.[10][11] A plot of the Stokes shift (Δν) versus the solvent orientation polarizability (Δf) can be used to estimate the change in dipole moment upon excitation.

The Stokes shift is calculated as: Δν = νabs - νem = (1/λabs) - (1/λem)

A linear relationship in the Lippert-Mataga plot is indicative of a dominant role of general solvent effects on the solvatochromic behavior.[10]

Caption: Logical flow for Lippert-Mataga plot analysis.

Conclusion

This compound derivatives exhibit pronounced and predictable solvatochromic behavior, making them highly valuable fluorophores for a wide range of applications in research and development. Their sensitivity to the local environment, rooted in the principles of intramolecular charge transfer, allows for the rational design of probes for sensing solvent polarity, viscosity, and biomolecular interactions. A thorough understanding of their photophysical properties, guided by systematic experimental characterization and data analysis, is crucial for harnessing their full potential in the development of novel diagnostics, therapeutics, and research tools.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Solvatochromism - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 7. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 9. krypton.mnsu.edu [krypton.mnsu.edu]

- 10. mdpi.com [mdpi.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

A Historical Perspective on the Synthesis of 4-Amino-1,8-naphthalic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,8-naphthalic anhydride is a pivotal chemical intermediate, forming the core structure of a versatile class of compounds known as naphthalimides. These compounds have garnered significant interest across various scientific disciplines, particularly in the development of fluorescent dyes, pigments, and therapeutic agents. The unique photophysical properties of the naphthalimide scaffold, which can be finely tuned through chemical modification, have made it an attractive platform for creating molecular probes for bio-imaging and diagnostics. This technical guide provides a comprehensive historical overview of the key synthetic methodologies developed for this compound, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the core chemical transformations.

Historical Development of Synthetic Routes

The synthesis of this compound has evolved through several key approaches, primarily driven by the availability of starting materials and the desired scale of production. Historically, two main strategies have emerged: the multi-step synthesis from acenaphthene and routes originating from 4-substituted-1,8-naphthalic anhydrides.

The Acenaphthene Route: A Pillar of Industrial Production

The most established and industrially significant method for producing this compound begins with the readily available coal tar derivative, acenaphthene. This multi-step process, developed and refined over the mid-20th century, involves three core transformations: nitration, oxidation, and reduction.

A key patent from the late 1970s describes this as a "known" process, indicating its earlier origins.[1] This pathway is valued for its use of inexpensive starting materials and its scalability for large-scale industrial production.[2][3]

1. Nitration of Acenaphthene: The synthesis commences with the nitration of acenaphthene to yield 5-nitroacenaphthene. This electrophilic aromatic substitution is a critical step that dictates the position of the eventual amino group.

2. Oxidation of 5-Nitroacenaphthene: The resulting 5-nitroacenaphthene is then subjected to strong oxidation to form 4-nitro-1,8-naphthalic anhydride. Various oxidizing agents have been employed historically, with dichromate salts being a common choice.

3. Reduction of 4-Nitro-1,8-naphthalic Anhydride: The final step involves the reduction of the nitro group in 4-nitro-1,8-naphthalic anhydride to an amino group, yielding the target molecule. A variety of reducing agents and conditions have been explored to optimize this transformation for both yield and purity.

Synthesis from 4-Substituted-1,8-Naphthalic Anhydrides

An alternative and versatile approach to this compound and its derivatives involves the nucleophilic substitution of a leaving group at the 4-position of the naphthalic anhydride ring. This method is particularly useful for laboratory-scale syntheses and the creation of a diverse library of N-substituted and 4-amino-functionalized naphthalimides.

The most common starting materials for this route are 4-chloro- and 4-bromo-1,8-naphthalic anhydride. The synthesis of these halogenated precursors is a key initial step. The subsequent reaction with ammonia or amines allows for the introduction of the desired amino functionality. This approach offers flexibility in introducing various substituents at the imide nitrogen before or after the amination of the 4-position.

Quantitative Data Summary

The following tables summarize quantitative data for the key synthetic transformations involved in the production of this compound, based on literature and patent disclosures.

Table 1: Nitration of Acenaphthene to 5-Nitroacenaphthene

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acenaphthene, Nitric Acid, Glacial Acetic Acid | Glacial Acetic Acid | Low Temperature | 1 | 92.16 | [3] |

Table 2: Oxidation of 5-Nitroacenaphthene to 4-Nitro-1,8-naphthalic Anhydride

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Dichromate | Glacial Acetic Acid | Reflux | 5 | 59.49 | [3] |

Table 3: Reduction of 4-Nitro-1,8-naphthalic Anhydride to this compound

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| SnCl₂·2H₂O | Ethanol, HCl | - | - | 77.47 | [3] |

| Sodium Sulfide | Acetonitrile | 60 | 10 | 80 | [4] |

| H₂, Pd/C | Acetonitrile | Room Temperature | 72 | 98 | [4] |

Table 4: Synthesis from 4-Halo-1,8-naphthalic Anhydride

| Starting Material | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro-1,8-naphthalic anhydride | Ammonia | Water/Alcohols | 150-180 | - | - | [1] |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps, compiled from various sources.

Protocol 1: Synthesis of this compound via the Acenaphthene Route[3]

Step 1: Nitration of Acenaphthene

-

To a 250 mL three-necked flask equipped with a stirrer, add 3.00 g (19.48 mmol) of acenaphthene and 40 mL of glacial acetic acid.

-

Stir the mixture at a low temperature for 1 hour to dissolve the acenaphthene.

-

Slowly add a mixture of 14 mL of nitric acid and 14 mL of glacial acetic acid (1:1 v/v) dropwise over 30 minutes.

-

Maintain the reaction at a constant temperature for 1 hour.

-

Filter the reaction mixture and wash the precipitate with water until neutral to obtain 5-nitroacenaphthene.

Step 2: Oxidation of 5-Nitroacenaphthene

-

Combine 5-nitroacenaphthene with a suitable amount of an oxidizing agent (e.g., sodium dichromate) in glacial acetic acid.

-

Heat the mixture to reflux for approximately 5 hours.

-

After cooling, process the mixture to isolate the crude 4-nitro-1,8-naphthalic anhydride.

Step 3: Reduction of 4-Nitro-1,8-naphthalic Anhydride

-

In a 50 mL three-necked flask, combine 0.67 g (2.75 mmol) of 4-nitro-1,8-naphthalic anhydride and 5 mL of anhydrous ethanol.

-

In a separate beaker, dissolve 3.10 g (13.74 mmol) of SnCl₂·2H₂O in 2 mL of concentrated HCl with stirring.

-

Add the SnCl₂ solution to the flask containing the nitro compound over 10 minutes.

-

After the reaction is complete, wash the precipitate with water, ethanol, and acetone to yield the crude this compound.

-

Purify the product by column chromatography.

Protocol 2: Catalytic Hydrogenation of 4-Nitro-1,8-naphthalic Anhydride[4]

-

In a three-necked round bottom flask, dissolve 1.26 g (5.20 mmol) of 4-nitro-1,8-naphthalic anhydride in 165 mL of acetonitrile.

-

Add 0.18 g of palladium on activated carbon (Pd/C) to the flask.

-

Seal the flask, evacuate the air, and introduce a hydrogen atmosphere.

-

Stir the solution under a hydrogen atmosphere for 72 hours at room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

The crude product can be purified by refluxing in acetone, filtering while hot to remove any remaining catalyst, and then removing the acetone via rotary evaporation to yield the purified this compound.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to this compound.

Caption: The primary industrial synthesis of this compound.

Caption: Alternative synthesis via nucleophilic substitution.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]

Unveiling the Electronic Landscape: A Technical Guide to the Theoretical Calculation of 4-Amino-1,8-naphthalic Anhydride's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical calculations of the electronic structure of 4-Amino-1,8-naphthalic anhydride, a cornerstone molecule in the development of fluorescent probes and pharmacologically active agents. Understanding its electronic properties through computational chemistry provides invaluable insights into its photophysical behavior and potential interactions within biological systems. This document summarizes key quantitative data from theoretical studies, outlines the computational methodologies employed, and visualizes the theoretical workflow.

Introduction to the Electronic Structure of this compound

This compound and its derivatives are renowned for their significant fluorescence properties, which are intricately linked to their electronic structure. The presence of an electron-donating amino group (-NH₂) and electron-withdrawing anhydride moiety on the naphthalenic core gives rise to intramolecular charge transfer (ICT) characteristics, which are fundamental to their application as fluorescent sensors. Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools to elucidate the ground and excited state properties of this molecule.

Theoretical Methodology

The electronic structure of this compound is typically investigated using a combination of computational methods to determine its geometric and electronic properties.

Ground State Geometry Optimization

The first step in the theoretical analysis involves the optimization of the molecule's ground state geometry. This is predominantly achieved using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

Experimental Protocol:

-

Software: Gaussian 09/16 is a commonly used quantum chemistry software package.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or PBE0 hybrid functionals are frequently employed.

-

Basis Set: The 6-31G(d,p) or a larger 6-311+G(d,p) basis set is typically chosen to provide a good description of the electronic distribution.

-

Convergence Criteria: The geometry is optimized until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic transitions and reactivity of the molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's excitability and chemical stability.

Experimental Protocol:

-

The HOMO and LUMO energies and their spatial distributions are calculated from the optimized ground state geometry using the same DFT functional and basis set.

Excited State Calculations and Absorption Spectra Simulation

To understand the photophysical properties, such as UV-Visible absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the vertical excitation energies from the ground state to various excited states.

Experimental Protocol:

-

Software: Gaussian 09/16.

-

Method: TD-DFT calculations are performed on the optimized ground state geometry.

-

Functional and Basis Set: The same functional and basis set used for the geometry optimization (e.g., B3LYP/6-31G(d,p) or PBE0/6-311+G(d,p)) are typically used for consistency.

-

Number of States: A sufficient number of excited states (e.g., the first 10-20 singlet states) are calculated to cover the relevant portion of the UV-Visible spectrum.

-

Solvent Effects: To simulate more realistic conditions, solvent effects can be included using a polarizable continuum model (PCM).

Quantitative Data from Theoretical Calculations

The following tables summarize the key quantitative data obtained from theoretical calculations on this compound and its closely related derivatives. It is important to note that the exact values can vary depending on the level of theory (functional and basis set) employed.

| Parameter | Calculated Value | Level of Theory | Reference |

| HOMO Energy | -6.25 eV | B3LYP/6-31G(d,p) | |

| LUMO Energy | -2.10 eV | B3LYP/6-31G(d,p) | |

| HOMO-LUMO Gap | 4.15 eV | B3LYP/6-31G(d,p) | |

| Dipole Moment | 5.8 Debye | B3LYP/6-31G(d,p) |

Table 1: Calculated Frontier Molecular Orbital Energies and Dipole Moment of this compound.

| Bond | Calculated Bond Length (Å) | Level of Theory | Reference |

| C=O (anhydride) | 1.21 | B3LYP/6-31G(d,p) | |

| C-O (anhydride) | 1.38 | B3LYP/6-31G(d,p) | |

| C-N (amino) | 1.37 | B3LYP/6-31G(d,p) | |

| C4-C5 (naphthalene core) | 1.42 | B3LYP/6-31G(d,p) | |

| C8-C1 (naphthalene core) | 1.41 | B3LYP/6-31G(d,p) |

Table 2: Selected Calculated Bond Lengths of this compound.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Level of Theory | Reference |

| S₀ → S₁ | 410 | 0.25 | HOMO → LUMO | TD-B3LYP/6-31G(d,p) | |

| S₀ → S₂ | 355 | 0.12 | HOMO-1 → LUMO | TD-B3LYP/6-31G(d,p) | |

| S₀ → S₃ | 320 | 0.08 | HOMO → LUMO+1 | TD-B3LYP/6-31G(d,p) |

Table 3: Calculated Electronic Transitions for this compound.

Visualizing the Theoretical Workflow and Molecular Orbitals

The following diagrams illustrate the logical flow of the theoretical calculations and the spatial distribution of the frontier molecular orbitals.

Caption: Workflow for theoretical electronic structure calculations.

Caption: Frontier molecular orbital relationship in this compound.

Conclusion

Theoretical calculations provide a robust framework for understanding the electronic structure of this compound. The data and methodologies presented in this guide offer a foundation for researchers to predict and interpret the photophysical properties of this important molecule and its derivatives. This computational approach is instrumental in the rational design of novel fluorescent probes and therapeutic agents with tailored electronic characteristics for specific applications in drug development and scientific research.

An In-depth Technical Guide to the Fundamental Chemistry of 4-Amino-1,8-naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemistry of 4-Amino-1,8-naphthalic anhydride, a key intermediate in the synthesis of a wide range of functional molecules. This document details its chemical and physical properties, provides an in-depth look at its synthesis and reactivity, and collates its spectroscopic data. Furthermore, it explores the applications of its derivatives, particularly in the context of drug development as Poly(ADP-ribose) polymerase (PARP) inhibitors, and as fluorescent probes. Experimental protocols for its synthesis and subsequent reactions are also provided to aid in practical laboratory applications.

Introduction

This compound, with the chemical formula C₁₂H₇NO₃, is a valuable aromatic compound characterized by a naphthalic anhydride core functionalized with an amino group. This unique structure, combining a reactive anhydride moiety and a nucleophilic amino group, makes it a versatile building block in organic synthesis. Its derivatives, particularly the naphthalimides, exhibit remarkable photophysical properties, leading to their extensive use as fluorescent dyes, probes, and sensors. Moreover, certain derivatives have garnered significant attention in the field of medicinal chemistry for their potent biological activities, including their role as anticancer agents through the inhibition of enzymes like Poly(ADP-ribose) polymerase (PARP). This guide aims to provide a detailed technical resource on the core chemistry of this compound for professionals engaged in research and development in chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇NO₃ | |

| Molecular Weight | 213.19 g/mol | |

| CAS Number | 6492-86-0 | |

| Appearance | Yellow to brown solid powder | |

| Melting Point | 360 °C | |

| Boiling Point | 501.4 ± 33.0 °C (Predicted) | |

| Density | 1.105 g/mL at 25 °C | |

| Solubility | Slightly soluble in acetic acid; very soluble in ether and alcohol. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods start from acenaphthene or a substituted naphthalic anhydride.

Synthesis from Acenaphthene

A widely used laboratory-scale synthesis involves a three-step reaction sequence starting from acenaphthene: nitration, oxidation, and subsequent reduction. This process has been optimized to improve yields and facilitate larger-scale preparation.

Logical Workflow for Synthesis from Acenaphthene:

4-Amino-1,8-naphthalic Anhydride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1,8-naphthalic anhydride is a pivotal chemical intermediate, recognized for its foundational role in the synthesis of a wide array of functional molecules. Its rigid, planar naphthalimide core and the reactive amino group at the C4 position make it a versatile building block for fluorescent dyes, optical brighteners, and advanced materials.[1] In the realm of drug development, derivatives of this compound have garnered significant attention for their potential as anticancer agents, enzyme inhibitors, and fluorescent probes for biological imaging.[2] This document provides a comprehensive overview of the historical context of its discovery and details the initial, core synthetic methodologies that have been established for its preparation.

Historical Context and Discovery

While the specific moment of discovery or the individual credited with the first synthesis of this compound is not precisely documented in readily available literature, its existence as a chemical entity is well-established in patents and scientific articles dating back to the mid-20th century. A 1979 patent concerning the preparation of 4-amino-1,8-naphthalimides refers to the synthesis of the parent anhydride as a known and preceding step.[3] This patent itself cites earlier documents from 1931, 1949, and 1955, indicating that the compound was part of the industrial and academic chemical landscape for several decades prior.

The genesis of this compound is intrinsically linked to the chemistry of acenaphthene, a simple polycyclic aromatic hydrocarbon.[1][4] Early synthetic strategies established a multi-step pathway from acenaphthene, which involved nitration to introduce a nitro group, followed by oxidation of the five-membered ring to form the anhydride, and a final reduction of the nitro group to the desired amine.[1][3] This sequence laid the groundwork for the production of what would become a crucial intermediate for the dye industry and, later, for high-performance materials and pharmaceutical research.

Physicochemical and Quantitative Data

The key properties of this compound are summarized below. This data is essential for its identification, purification, and application in further synthetic endeavors.

| Property | Value | Reference(s) |

| CAS Number | 6492-86-0 | [5][6] |

| Molecular Formula | C₁₂H₇NO₃ | [5] |

| Molecular Weight | 213.19 g/mol | [5] |

| Melting Point | >300 °C (decomposes) | - |

| Appearance | Yellow to orange solid/powder | [7] |

| Boiling Point | 501.4±33.0 °C (Predicted) | - |

| Density | 1.105 g/mL at 25 °C | - |

| Yield (from Acenaphthene) | ~53% (Overall, optimized) | [1] |

| Yield (from 4-Nitro Anhydride) | 98% | [7] |

| Yield (from 4-Azido Anhydride) | 80% | [6][7] |

Core Synthetic Pathways and Experimental Protocols

The synthesis of this compound is primarily achieved through a few well-established routes, starting from either acenaphthene or a pre-functionalized naphthalic anhydride precursor.

Synthesis from Acenaphthene

This is a fundamental, three-step approach that builds the molecule from a readily available hydrocarbon.[1] It is a robust method for laboratory-scale synthesis.

Caption: Multi-step synthesis of this compound from acenaphthene.

-

Step 1: Nitration of Acenaphthene to 5-Nitroacenaphthene [1]

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, add 3.00 g (19.48 mmol) of acenaphthene and 40 mL of glacial acetic acid.

-

Stir the mixture at a low temperature (e.g., 0-5 °C) for 1 hour to ensure complete dissolution.

-

Slowly add, dropwise over 30 minutes, a pre-mixed solution of 7 mL nitric acid and 7 mL glacial acetic acid.

-

Maintain the reaction at the set temperature for 1 hour after the addition is complete.

-

Filter the resulting precipitate and wash thoroughly with water until the filtrate is neutral.

-

Dry the product to obtain 5-nitroacenaphthene. Optimized yield can be up to 92.16%.[1]

-

-

Step 2: Oxidation to 4-Nitro-1,8-naphthalic anhydride

-

Note: Specific reagents like potassium dichromate are traditionally used. Modern, greener oxidation methods may also be applicable.

-

The 5-nitroacenaphthene obtained from the previous step is oxidized in a suitable solvent (e.g., glacial acetic acid).

-

A strong oxidizing agent (e.g., potassium dichromate) is added portion-wise while controlling the temperature.

-

The mixture is typically heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the product is isolated by filtration. Optimized yield for this step is reported as up to 59.49%.[1]

-

-

Step 3: Reduction to this compound [1]

-

In a 50 mL three-necked flask, suspend 0.67 g (2.75 mmol) of 4-nitro-1,8-naphthalic anhydride in 5 mL of anhydrous ethanol.

-

In a separate beaker, dissolve 3.10 g (13.74 mmol) of stannous chloride dihydrate (SnCl₂·2H₂O) in 2 mL of concentrated hydrochloric acid with stirring.

-

Add the SnCl₂ solution to the anhydride suspension over 10 minutes.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Cool the mixture, filter the precipitate, and wash sequentially with water, ethanol, and acetone.

-

The crude product can be purified by column chromatography to yield the final orange-yellow solid. Optimized yield is reported as up to 77.47%.[1]

-

Synthesis from Pre-functionalized Anhydrides

More direct synthetic routes involve the reduction of a 4-substituted 1,8-naphthalic anhydride, which avoids handling the intermediate acenaphthene derivatives.

Caption: Direct reduction routes to this compound from precursors.

This method provides a high-yield, clean conversion.

-

Transfer 1.26 g (5.20 mmol) of 4-nitro-1,8-naphthalic anhydride to a three-necked round-bottom flask.

-

Dissolve the solid completely in 165 mL of acetonitrile.

-

Add 0.18 g of palladium on activated carbon (Pd/C) catalyst.

-

Seal the flask, evacuate the air, and introduce hydrogen gas (H₂).

-

Stir the solution under a hydrogen atmosphere (atmospheric pressure) at room temperature for 72 hours.

-

Upon completion, remove the catalyst by filtering the hot solution through Celite. The crude product can be further purified by refluxing in acetone and filtering off any remaining catalyst.

-

Remove the solvent via rotary evaporation to yield a purified yellow solid (98% yield).[7]

This route offers an alternative to catalytic hydrogenation.

-

Dissolve 1.8 g (7.6 mmol) of 4-Azido-1,8-naphthalenedicarboxylic anhydride in 100 mL of acetonitrile.

-